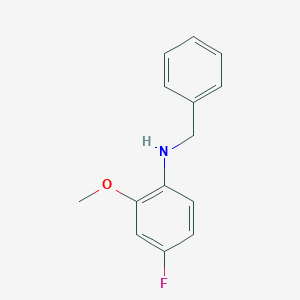

N-benzyl-4-fluoro-2-methoxyaniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-4-fluoro-2-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO/c1-17-14-9-12(15)7-8-13(14)16-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZBUWGJILZLVFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations

Reactions at the Amine Nitrogen

The secondary amine nitrogen in N-benzyl-4-fluoro-2-methoxyaniline is a nucleophilic center and can readily undergo various reactions.

Acylation: The secondary amine can be easily acylated using acylating agents like acid chlorides or anhydrides in the presence of a base to form the corresponding amide. This reaction is often used to protect the amine functionality during other transformations.

Sulfonation: Similarly, sulfonation at the nitrogen can be achieved by reacting the amine with a sulfonyl chloride in the presence of a base. This yields a sulfonamide. While direct C-sulfonylation of anilines is possible, N-sulfonylation is a common reaction of the amine group. acs.orgmdpi.com In some cases, N-sulfamates can be rearranged to C-sulfonylated anilines under thermal conditions. researchgate.netnih.gov

| Reaction | Reagent | Product Type |

| Acylation | Acetyl chloride, Pyridine | N-acyl-N-benzyl-4-fluoro-2-methoxyaniline (Amide) |

| Sulfonation | p-Toluenesulfonyl chloride, Triethylamine | N-(p-toluenesulfonyl)-N-benzyl-4-fluoro-2-methoxyaniline (Sulfonamide) |

While this compound is already an N-alkylated aniline (B41778), further alkylation to a tertiary amine is possible. However, direct alkylation with alkyl halides can lead to overalkylation and the formation of quaternary ammonium (B1175870) salts.

A more controlled and widely used method for introducing an additional alkyl group is reductive alkylation . This one-pot procedure involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. organic-chemistry.org Various reducing agents can be employed, including sodium borohydride (B1222165) derivatives and silanes in the presence of a catalyst. researchgate.netacs.orgepa.gov For example, reaction with formaldehyde (B43269) and a reducing agent would yield N-benzyl-N-methyl-4-fluoro-2-methoxyaniline.

Palladium-Mediated Carbon-Nitrogen Bond Formation Mechanisms

This compound can serve as a nucleophilic coupling partner in palladium-catalyzed carbon-nitrogen bond formation reactions, most notably the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of arylamines from aryl halides or triflates.

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through the following key steps:

Oxidative Addition: A palladium(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a palladium(II) complex.

Amine Coordination and Deprotonation: The secondary amine, this compound, coordinates to the palladium(II) center. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.

Reductive Elimination: The desired carbon-nitrogen bond is formed through reductive elimination from the palladium-amido complex, yielding the tertiary arylamine product and regenerating the palladium(0) catalyst. wikipedia.orgresearchgate.net

The choice of palladium precursor, ligand, base, and solvent is crucial for the success of the reaction and depends on the specific substrates being coupled. nih.govresearchgate.net

Reductive Elimination Pathways from Palladium(II) Anilido Complexes

While specific studies on the reductive elimination from palladium(II) anilido complexes of this compound are not extensively documented, the general mechanism of Buchwald-Hartwig amination provides a well-established framework. The final and crucial step of this catalytic cycle is the reductive elimination from the palladium(II) amido complex to form the C-N bond of the product.

The process is initiated by the coordination of the secondary amine, this compound, to the palladium(II) center, followed by deprotonation to form the key palladium(II) anilido intermediate. The subsequent reductive elimination can proceed through several pathways, influenced by the ligand environment and the electronic properties of the substrates. For anilines, the generally accepted mechanism involves a direct three-center transition state, leading to the formation of the desired N-arylated product and regenerating the palladium(0) catalyst.

The presence of a fluoro group at the para-position and a methoxy (B1213986) group at the ortho-position on the aniline ring introduces a combination of electronic effects. The methoxy group is electron-donating through resonance, increasing the electron density on the nitrogen atom and potentially facilitating the reductive elimination. Conversely, the fluorine atom is electron-withdrawing through induction, which can influence the rate and efficiency of the C-N bond formation. The turnover-limiting step in the palladium-catalyzed amination of aryl halides with fluoroalkylamines has been shown to be the reductive elimination to form the C-N bond, a phenomenon that may be relevant here due to the electronic nature of the fluoro-substituted aniline. nih.gov

Ligand Effects on Reaction Kinetics and Selectivity

Ligands such as those from the Buchwald and Hartwig groups (e.g., BrettPhos, RuPhos) have demonstrated broad applicability and high efficiency in the amination of aryl halides. oup.com These ligands facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination/deprotonation, and reductive elimination. The steric bulk of the ligand promotes the reductive elimination step, which is often rate-limiting, by creating a more crowded coordination sphere around the palladium center. The electron-donating nature of the ligand increases the electron density on the palladium, which can also facilitate the reductive elimination process.

Table 1: Common Ligands in Palladium-Catalyzed C-N Coupling Reactions

| Ligand | Structure | Key Features |

| BrettPhos | Bulky, electron-rich biaryl phosphine (B1218219). | |

| RuPhos | Buchwald-type phosphine with high activity. | |

| YPhos | Ylide-substituted phosphine for challenging couplings. |

This table presents ligands generally effective for C-N coupling reactions; specific performance with this compound would require empirical validation.

Oxidative Transformations of the Aniline Moiety

The aniline moiety in this compound is susceptible to various oxidative transformations. The presence of the benzyl (B1604629) group on the nitrogen atom introduces the possibility of oxidative C-N bond cleavage.

Studies on the metabolism of N-benzyl-4-substituted anilines have shown that N-debenzylation is a significant metabolic pathway. This process can occur through enzymatic oxidation, leading to the formation of 4-fluoro-2-methoxyaniline (B49241) and benzaldehyde (B42025). In a synthetic context, similar transformations can be achieved using chemical oxidants. For instance, metal-free electrochemical oxidation has been shown to effectively cleave the benzyl C-N bond in benzylamines, yielding the corresponding carbonyl compounds. mdpi.com This reaction proceeds through a single-electron oxidation at the anode to form a nitrogen radical cation intermediate.

Another potential oxidative pathway is the hydroxylation of the electron-rich aromatic ring. The methoxy group directs electrophilic attack to the ortho and para positions. Given that the para position is occupied by a fluorine atom, oxidation would likely occur at the positions ortho or para to the methoxy group that are not already substituted.

Table 2: Potential Oxidative Transformation Products of this compound

| Reactant | Oxidative Process | Major Products |

| This compound | Oxidative C-N Cleavage | 4-fluoro-2-methoxyaniline, Benzaldehyde |

| This compound | Aromatic Hydroxylation | Hydroxylated derivatives of this compound |

The specific products and their ratios will depend on the oxidant and reaction conditions used.

Thermal and Photochemical Reactivity Profiles

The thermal and photochemical reactivity of this compound is an area that warrants detailed investigation. Based on studies of related N-substituted benzylanilines, several reactivity patterns can be anticipated.

Thermal Reactivity: In the absence of reactive partners, this compound is expected to be relatively stable at moderate temperatures. At elevated temperatures, thermal decomposition may occur, potentially involving cleavage of the C-N bonds. A recent study on the nitrogen deletion of isoindolines noted that N-benzylaniline was unreactive under the studied conditions, suggesting a degree of thermal stability. acs.orgnih.gov

Photochemical Reactivity: The photochemical behavior of N-substituted benzylanilines has been shown to involve rearrangement reactions. Irradiation can induce the migration of the alkyl group from the nitrogen atom to the ortho and para positions of the aniline ring. oup.com This type of photo-Fries-type rearrangement is thought to proceed through a triplet state. For this compound, this could lead to the formation of 2-benzyl-4-fluoro-6-methoxyaniline and 2-benzyl-6-fluoro-4-methoxyaniline. The quantum yield of such rearrangements can be influenced by the electronic nature of substituents on the benzyl group.

Table 3: Predicted Photochemical Rearrangement Products

| Starting Material | Photochemical Reaction | Potential Products |

| This compound | Photo-rearrangement | 2-benzyl-4-fluoro-6-methoxyaniline, 2-benzyl-6-fluoro-4-methoxyaniline |

The formation and distribution of these products would depend on the specific photochemical conditions, such as wavelength and solvent.

Spectroscopic Characterization Methodologies and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For N-benzyl-4-fluoro-2-methoxyaniline, ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of the carbon and proton framework, as well as direct observation of the fluorine atom.

The proton NMR spectrum (¹H NMR) of this compound would be expected to show distinct signals for each unique proton in the molecule. The aromatic region would likely display complex multiplets for the protons on both the fluoro-methoxyphenyl and the benzyl (B1604629) rings. The chemical shifts would be influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing fluorine atom. The benzylic protons would likely appear as a singlet, integrating to two protons, while the N-H proton would also present as a singlet, the chemical shift of which could vary depending on the solvent and concentration.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Benzyl CH₂ | ~4.3 | s |

| Aromatic CH (Benzyl) | ~7.2-7.4 | m |

| Aromatic CH (Fluoro-methoxy-phenyl) | ~6.5-6.9 | m |

| Methoxy OCH₃ | ~3.8 | s |

| Amine NH | Variable | s |

This is a predictive table based on analogous structures. Actual experimental data is required for confirmation.

The carbon-13 NMR spectrum (¹³C NMR) would provide information on each unique carbon atom in this compound. The number of signals would confirm the molecular symmetry. The carbons attached to the electronegative fluorine and oxygen atoms would show characteristic downfield shifts. Furthermore, the carbon directly bonded to fluorine would exhibit a large coupling constant (¹JCF), a key diagnostic feature.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Benzyl CH₂ | ~48 |

| Methoxy OCH₃ | ~56 |

| Aromatic C-F | ~155-160 (d, ¹JCF ≈ 240 Hz) |

| Aromatic C-O | ~145-150 |

| Other Aromatic C | ~110-140 |

This is a predictive table based on analogous structures. Actual experimental data is required for confirmation.

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for the analysis of fluorinated compounds. For this compound, the ¹⁹F NMR spectrum would show a single resonance, the chemical shift of which is indicative of the electronic environment of the fluorine atom. This technique is particularly useful for monitoring the progress of reactions involving the synthesis of this compound, as the chemical shift of the fluorine atom would likely change significantly from the starting material to the product.

To unambiguously assign all proton and carbon signals, advanced 2D NMR techniques would be employed. Correlation Spectroscopy (COSY) would reveal proton-proton coupling networks within the aromatic rings. Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) would establish long-range (2-3 bond) correlations between protons and carbons. These techniques are invaluable for confirming the connectivity and substitution patterns of the molecule.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, which are characteristic of its functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretch, C-H stretches (aromatic and aliphatic), C=C aromatic stretches, and C-O and C-F stretches. Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) |

| N-H Stretch | 3350-3450 |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 |

| Aromatic C=C Stretch | 1500-1600 |

| C-N Stretch | 1250-1350 |

| C-O-C Asymmetric Stretch | 1200-1275 |

| C-F Stretch | 1100-1250 |

This is a predictive table based on analogous structures. Actual experimental data is required for confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands corresponding to π-π* transitions of the aromatic rings. The positions and intensities of these bands would be influenced by the substitution pattern on the aniline (B41778) ring.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis. While specific mass spectral data for this compound is not widely published, we can predict its behavior based on the analysis of closely related analogs such as N-benzyl-4-methoxyaniline and 3-fluoro-4-methoxyaniline. nih.govnih.gov

The molecular formula for this compound is C₁₄H₁₄FNO. The expected monoisotopic mass would be approximately 231.1059 g/mol . In a typical mass spectrum, the molecular ion peak (M⁺) would be observed at this m/z value. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition by providing a highly accurate mass measurement.

The fragmentation pattern in mass spectrometry provides a "fingerprint" of the molecule. For this compound, the most probable fragmentation pathways would involve the cleavage of the benzylic C-N bond and bonds associated with the methoxy and fluoro substituents. Key predicted fragments are detailed in the table below. The presence and relative abundance of these fragments can be used to confirm the structure and identify impurities.

| Predicted Fragment Ion | Structure | Predicted m/z | Origin |

|---|---|---|---|

| [M-H]⁺ | C₁₄H₁₃FNO⁺ | 230 | Loss of a hydrogen radical |

| [M-CH₃]⁺ | C₁₃H₁₁FNO⁺ | 216 | Loss of a methyl radical from the methoxy group |

| [C₇H₇]⁺ | Tropylium ion | 91 | Cleavage of the benzyl group |

| [C₇H₇FNO]⁺ | Fluoromethoxyaniline radical cation | 140 | Cleavage of the C-N bond with charge retention on the aniline moiety |

Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) would be particularly useful for assessing the purity of a sample of this compound. nih.govmedchemexpress.com The gas chromatograph separates volatile impurities from the main compound before they enter the mass spectrometer, allowing for their individual identification.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound has not been reported in publicly accessible databases, we can infer its likely solid-state characteristics by examining the crystal structures of analogous compounds like N-benzylaniline. researchgate.netnih.gov

For this compound to be analyzed by single-crystal X-ray diffraction, a suitable single crystal must first be grown. The crystal would be mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is then analyzed to generate an electron density map, from which the atomic positions can be determined.

Based on the analysis of N-benzylaniline, it is anticipated that this compound would crystallize in a common space group, such as P2₁/c (monoclinic). researchgate.netiucr.org The unit cell parameters would define the dimensions of the repeating unit in the crystal lattice. The table below presents the crystallographic data for N-benzylaniline, which can serve as a reference for what might be expected for its fluorinated and methoxylated derivative.

| Parameter | N-benzylaniline researchgate.netiucr.org | Predicted for this compound |

|---|---|---|

| Crystal System | Monoclinic | Likely Monoclinic |

| Space Group | P2₁/c | Commonly observed, e.g., P2₁/c |

| a (Å) | 18.8185 | To be determined |

| b (Å) | 5.7911 | To be determined |

| c (Å) | 19.3911 | To be determined |

| β (°) | 103.338 | To be determined |

| V (ų) | 2056.24 | To be determined |

| Z | 8 | To be determined |

The crystal structure would reveal key details about the molecular conformation, such as the torsion angles between the two aromatic rings. Furthermore, it would elucidate the nature and geometry of intermolecular interactions, which could include hydrogen bonding involving the amine proton and the fluorine or oxygen atoms, as well as π-π stacking between the aromatic rings. These interactions are crucial in governing the packing of the molecules in the crystal lattice.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels.

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by solving the Schrödinger equation in an approximate manner, focusing on the electron density. For a molecule like N-benzyl-4-fluoro-2-methoxyaniline, DFT calculations, typically using a basis set such as 6-311++G(d,p), would be employed to find the geometry that corresponds to the lowest energy state on the potential energy surface. This process provides crucial information on bond lengths, bond angles, and dihedral angles.

While specific DFT-optimized geometry data for this compound is not present in the reviewed literature, studies on similar compounds, such as N-benzylaniline, have utilized DFT for this purpose. nih.gov For instance, research on benzyl(3-fluoro-4-morpholinophenyl)carbamate employed DFT with the B3LYP method and 6-311++G(d,p) and cc-pVDZ basis sets to calculate theoretical structural parameters. pnrjournal.com

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

There are no specific published values for the HOMO-LUMO energies of this compound. However, computational studies on analogous molecules provide a framework for what such an analysis would entail. For example, DFT calculations have been used to determine the HOMO-LUMO gap in various Schiff bases and other organic molecules to elucidate their electronic behavior and charge transfer characteristics. nih.govscholarsresearchlibrary.comnih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Red regions indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions indicate positive potential, prone to nucleophilic attack.

An MEP map for this compound would reveal the electrophilic and nucleophilic centers, providing insights into its intermolecular interactions. Although a specific MEP map for this compound is not available in the literature, the technique has been applied to many related organic compounds to understand their reactivity. nih.gov

Theoretical vibrational frequency analysis, typically performed using DFT, can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes and their corresponding frequencies, a theoretical spectrum can be generated. This calculated spectrum can then be compared with experimental data to confirm the molecular structure and assign vibrational bands to specific functional groups.

A full theoretical vibrational analysis for this compound has not been reported. Such a study would involve calculating the harmonic vibrational frequencies at the optimized geometry and scaling them to better match experimental values. This approach has been successfully used for the spectral analysis of related compounds like N-benzylaniline. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles change over time. This can be used to investigate conformational changes, diffusion, and interactions with other molecules, such as solvents or biological macromolecules.

Currently, there are no published molecular dynamics simulation studies specifically for this compound. Such simulations could provide valuable information about its dynamic behavior and conformational flexibility in different environments.

Prediction of Spectroscopic Parameters (e.g., GIAO NMR Chemical Shifts)

Computational methods can also be used to predict various spectroscopic parameters. The Gauge-Including Atomic Orbital (GIAO) method is a popular approach for calculating NMR chemical shifts. By performing GIAO calculations, typically using DFT, the theoretical ¹H and ¹³C NMR spectra of a molecule can be predicted. These predictions are highly valuable for confirming the structure of newly synthesized compounds and for interpreting complex experimental spectra.

While experimental NMR data might exist for this compound, a detailed computational study predicting its NMR chemical shifts using the GIAO method is not available in the scientific literature. This type of study has been conducted for other complex organic molecules to aid in their structural elucidation. nih.gov

Investigation of Nonlinear Optical (NLO) Properties

The exploration of organic molecules for applications in nonlinear optics is a burgeoning field of research, driven by the demand for materials with superior optical properties for use in photonics and optoelectronics. Theoretical calculations play a pivotal role in predicting and understanding the NLO behavior of novel compounds.

While direct computational data for this compound is not extensively available in the reviewed literature, studies on structurally analogous compounds provide significant insights. For instance, the investigation of molecules like 4-fluorobenzylidene-4-methoxyaniline, which shares key structural motifs, has demonstrated the utility of computational methods in predicting NLO properties. rri.res.in Such studies often employ Density Functional Theory (DFT) to calculate the electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). These parameters are crucial in assessing a molecule's potential for second-harmonic generation (SHG) and other NLO phenomena.

In a related vein, research on N-benzyl-2-methyl-4-nitroaniline (BNA) has showcased the direct measurement of SHG and sum-frequency generation phase-matching directions, with the data used to refine Sellmeier equations for the principal refractive indices. nih.govdntb.gov.uaresearchgate.net These experimental results, when correlated with theoretical calculations, provide a robust validation of the computational models used.

A hypothetical data table for the calculated NLO properties of this compound, based on typical computational outputs, is presented below.

Table 1: Hypothetical Calculated NLO Properties

| Parameter | Calculated Value | Unit |

| Dipole Moment (μ) | X.XXX | Debye |

| Mean Polarizability (α) | XXX.XX | 10⁻²⁴ esu |

| First Hyperpolarizability (β) | XXXX.X | 10⁻³⁰ esu |

Reaction Pathway Analysis and Transition State Modeling

Understanding the synthetic routes to this compound is crucial for its practical application. Computational chemistry offers powerful tools to investigate reaction mechanisms, identify intermediates, and model transition states, thereby optimizing synthetic protocols.

While a specific reaction pathway analysis for this compound was not found in the available literature, studies on similar N-benzyl derivatives shed light on potential synthetic strategies and the role of computational modeling. For example, the synthesis of novel N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide has been detailed to proceed through a Curtius rearrangement. nih.gov Computational analysis of such a reaction could elucidate the energetics of the azide (B81097) to isocyanate conversion and the subsequent cyclization steps.

Theoretical modeling of reaction pathways typically involves locating the transition state structures and calculating the activation energies. This information is invaluable for predicting reaction kinetics and identifying potential side reactions. For the synthesis of this compound, which likely involves the condensation of a substituted aniline (B41778) with a benzyl (B1604629) halide or aldehyde, computational methods could be employed to study the nucleophilic substitution or reductive amination mechanism in detail.

Structure-Activity Relationship (SAR) through Computational Modeling (e.g., docking studies for enzyme interaction)

The biological potential of N-benzyl derivatives is an area of active investigation, and computational modeling, particularly molecular docking, is a cornerstone of modern drug discovery and SAR studies. These techniques allow for the prediction of binding affinities and interaction modes of a ligand with a biological target, such as an enzyme or receptor.

Although specific docking studies for this compound are not documented in the searched literature, research on related compounds provides a framework for how such investigations would be conducted. For instance, molecular docking studies of 4-methoxybenzyl derivatives bearing an imidazo[2,1-b] rri.res.innih.govnih.govthiadiazole core have been performed to assess their potential as antileukemic agents, with the transforming growth factor β (TGF-β) type I receptor kinase domain identified as a potential target. nih.gov Similarly, novel N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide has been evaluated as a potential anticancer agent through molecular docking with the EGFR tyrosine kinase. nih.gov

These studies typically involve the following steps:

Target Identification: Identifying a biologically relevant enzyme or receptor.

Ligand and Receptor Preparation: Generating 3D structures of the ligand (this compound) and the target protein.

Docking Simulation: Using specialized software to predict the binding pose and affinity of the ligand within the active site of the target.

Analysis of Interactions: Examining the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex.

A hypothetical table summarizing the results of a docking study for this compound with a putative enzyme target is shown below.

Table 2: Hypothetical Molecular Docking Results

| Enzyme Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Example Kinase 1 | -X.X | TYR 123, LEU 45, ASN 67 |

| Example Protease 2 | -Y.Y | ASP 89, VAL 101, PHE 112 |

By comparing the docking scores and interaction patterns of a series of related compounds, researchers can build robust SAR models, guiding the design of more potent and selective inhibitors.

N Benzyl 4 Fluoro 2 Methoxyaniline As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Organic Molecules

N-benzyl-4-fluoro-2-methoxyaniline serves as a valuable starting material and intermediate in the synthesis of elaborate organic molecules. Its specific arrangement of functional groups—a secondary amine, a benzyl (B1604629) protecting group, and a substituted aniline (B41778) ring containing both electron-donating (methoxy) and electron-withdrawing (fluoro) groups—provides a versatile scaffold for constructing complex molecular architectures.

Development of Pharmaceutical Intermediates (e.g., Osimertinib precursors)

The structural motifs present in this compound are highly relevant in medicinal chemistry, particularly for the development of pharmaceutical intermediates. While direct synthesis of Osimertinib using this specific compound is not explicitly detailed in the provided search results, the core structure, a substituted aniline, is fundamental to the synthesis of many kinase inhibitors. For instance, the synthesis of Osimertinib, an epidermal growth factor receptor (EGFR) inhibitor, involves intermediates like 2-fluoro-4-methoxyaniline. sci-hub.se The presence of the methoxy (B1213986) and fluoro substituents on the aniline ring is a key feature in the final drug, and this compound represents a pre-functionalized starting material that could potentially streamline synthetic routes.

The general pathway to many kinase inhibitors involves building a heterocyclic core, such as a pyrimidine, onto an aniline derivative. In one of the established syntheses of Osimertinib, a substituted aniline is reacted to form a 4-(1H-indol-3-yl)-N-phenylpyrimidin-2-amine structure, which is a crucial step in assembling the final molecule. sci-hub.se The N-benzyl group in this compound can act as a protecting group, which would be removed at a later stage of a synthetic sequence. The design of Osimertinib-based dual inhibitors also starts from substituted anilines like 4-nitro-2-methoxyaniline, highlighting the importance of this class of compounds. nih.gov Therefore, this compound is a highly plausible and strategic intermediate for preparing precursors to complex pharmaceuticals like Osimertinib and its derivatives. medchemexpress.comjst.go.jp

Construction of Heterocyclic Systems

The N-benzylaniline framework is a key building block for a variety of heterocyclic systems. The secondary amine can participate in cyclization reactions to form nitrogen-containing rings. For example, N-benzylaniline derivatives are used to synthesize pyrimidine-based structures, which are prevalent in many biologically active compounds. Research has shown the synthesis of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent inhibitors for therapeutic targets. nih.govacs.org

The synthesis often involves the reaction of the aniline derivative with a dichloropyrimidine, followed by further functionalization. acs.org The this compound molecule is well-suited for such reactions, where the aniline nitrogen acts as a nucleophile to displace a leaving group on a heterocyclic precursor. Furthermore, the molecule can be used to construct fused heterocyclic systems. For instance, furo[3,4-d]pyrimidine (B15215042) derivatives have been synthesized using benzylamine (B48309) as a key reagent in a multi-step process involving cyclization reactions. nih.gov The intrinsic reactivity of the aniline moiety allows it to be a versatile handle for building diverse heterocyclic scaffolds.

Role in Ligand Design for Catalysis

The utility of this compound extends into the field of organometallic chemistry and catalysis, where it can serve as a precursor for designing specialized ligands.

Derivatization for Structure-Activity Relationship (SAR) Studies

In drug discovery and development, systematic modification of a lead compound is essential to understand how different parts of the molecule contribute to its biological activity. This process is known as generating structure-activity relationships (SAR).

Synthesis of Substituted N-Benzylaniline Analogues

This compound is an ideal template for SAR studies. By keeping the core N-benzylaniline structure constant, researchers can synthesize a library of analogues by modifying the substitution patterns on either the benzyl or the aniline ring. For example, studies on N-benzyl substituted phenethylamines have shown that altering substituents on the N-benzyl ring has dramatic effects on receptor binding affinity and functional activity. nih.gov

Similarly, research into inhibitors of the deubiquitinating enzyme USP1/UAF1 involved the synthesis and optimization of N-benzyl-2-phenylpyrimidin-4-amine derivatives. nih.govthalesnano.com This work demonstrates a clear strategy where variations on the N-benzylaniline core lead to compounds with improved potency and cellular activity. nih.gov The synthesis of such analogues often involves standard organic chemistry reactions, such as amide couplings or palladium-catalyzed cross-coupling reactions, to introduce diversity. acs.org The specific fluoro and methoxy substituents on this compound provide a well-defined starting point from which to explore the electronic and steric requirements for a desired biological effect. google.com

Application in Material Science Research (e.g., potential NLO materials)

A comprehensive review of scientific literature and chemical databases reveals a notable absence of published research specifically investigating the application of this compound in material science. Consequently, there is no specific data available on its potential use as a nonlinear optical (NLO) material. The inquiries into its synthesis and properties have, to date, not extended into the realm of materials science applications.

While there is no direct research on this compound for NLO applications, the broader class of N-benzyl aniline derivatives and related compounds, such as chalcones, are subjects of interest in this field. The scientific community actively explores these related molecules for their potential in developing new NLO materials.

The interest in these related structural classes stems from their molecular architecture, which often features electron-donating and electron-accepting groups connected by a π-conjugated system. This "push-pull" electronic structure can lead to a large molecular hyperpolarizability, a key requirement for second-order NLO effects. For instance, derivatives of N-benzyl-2-methyl-4-nitroaniline (BNA) have been studied for their quadratic NLO properties. chemsrc.combldpharm.combldpharm.com Similarly, chalcone (B49325) derivatives are widely investigated due to the synthetic flexibility that allows for the tuning of their optical properties by modifying substituents on their aromatic rings. sigmaaldrich.com

Research into compounds like 4-fluorobenzylidene-4-methoxyaniline has also been conducted to understand their structural and NLO properties. These studies often involve characterization techniques such as Z-scan and hyper-Rayleigh scattering to determine the nonlinear absorption and first hyperpolarizabilities of the materials.

However, it is crucial to reiterate that these findings are for structurally related compounds and cannot be extrapolated to this compound without dedicated experimental and theoretical studies on the compound itself. The specific combination and orientation of the benzyl group, the fluorine atom, and the methoxy group on the aniline ring in this compound would uniquely influence its electronic and crystallographic properties, which in turn dictate its potential for NLO or other material science applications.

Until such research is undertaken and published, the potential of this compound as a component in advanced materials remains purely speculative.

Advanced Research Directions and Future Perspectives

Exploration of Novel Catalytic Systems for C-N Bond Formation

The formation of the carbon-nitrogen (C-N) bond is a cornerstone of organic synthesis, and for N-benzyl-4-fluoro-2-methoxyaniline, this typically involves the coupling of an aniline (B41778) derivative with a benzyl (B1604629) halide or the reductive amination of an aldehyde with an aniline. Future research is poised to move beyond traditional methods, exploring more efficient, sustainable, and versatile catalytic systems.

Promising areas of investigation include the use of earth-abundant, non-precious metal catalysts. While palladium-catalyzed reactions like the Buchwald-Hartwig amination are highly effective for C-N bond formation, there is a growing emphasis on developing catalytic systems based on copper, nickel, or iron. acs.org For instance, Ullmann-type couplings, which traditionally use copper catalysts, are being reinvestigated with modern ligand development to improve reaction conditions and substrate scope. thieme-connect.de A novel catalytic system utilizing copper(II) oxide with bis(cyclohexanone) oxalyldihydrazone as a ligand has shown efficiency for Ullmann-type C-N coupling in water, a green solvent. thieme-connect.de

Furthermore, photocatalysis represents a frontier in C-N bond formation. The use of light to drive chemical reactions can offer mild reaction conditions and unique reactivity patterns. The development of new photoredox catalysts could enable the synthesis of this compound under ambient temperature and pressure, reducing the energy footprint of the synthesis.

| Catalyst System | Precursors | Key Advantages |

| Palladium-based (e.g., Buchwald-Hartwig) | 4-fluoro-2-methoxyaniline (B49241) and benzyl halide | High efficiency and broad substrate scope. nih.govbeilstein-journals.org |

| Copper-based (e.g., Ullmann Condensation) | 4-fluoro-2-methoxyaniline and benzyl halide | Lower cost compared to palladium, potential for greener solvents. thieme-connect.de |

| Iron-based | 4-fluoro-2-methoxyaniline and benzyl alcohol | Use of an earth-abundant and non-toxic metal. acs.org |

| Nickel-based | 4-fluoro-2-methoxyaniline and benzyl alcohol | Potential for high catalytic activity and selectivity. |

Development of Asymmetric Synthetic Routes

The development of asymmetric synthetic routes to produce enantiomerically pure this compound is a significant area for future research, particularly if the compound or its derivatives are found to have stereospecific biological activity. As the current structure does not possess a chiral center, this would involve the introduction of chirality, for instance, by substitution on the benzylic carbon.

One promising approach is the catalytic asymmetric reduction of a corresponding imine, formed from 4-fluoro-2-methoxyaniline and a substituted benzaldehyde (B42025). Chiral catalysts, such as those based on transition metals like iridium or rhodium complexed with chiral ligands, can facilitate the enantioselective hydrogenation of the C=N double bond.

Another avenue is the use of organocatalysis. Chiral phosphoric acids or other chiral Brønsted acids have been successfully employed in the asymmetric reductive amination of various substrates. These metal-free catalysts offer a more sustainable and often less toxic alternative to transition metal catalysts. Research into the application of these organocatalytic systems for the synthesis of chiral derivatives of this compound could yield significant results.

Integration with Flow Chemistry for Industrial-Scale Production

For the potential industrial application of this compound, transitioning from traditional batch synthesis to continuous flow chemistry offers numerous advantages. nih.gov Flow chemistry allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, especially for exothermic reactions. youtube.com

The synthesis of this compound can be adapted to a flow process. For example, a packed-bed reactor containing an immobilized catalyst could be used for the C-N coupling reaction. This would not only allow for continuous production but also for easy separation of the product from the catalyst, which can be reused, thereby reducing costs and waste. The synthesis of various active pharmaceutical ingredients has been successfully demonstrated using multi-step flow processes, highlighting the potential for complex molecule synthesis in a continuous manner. nih.gov

| Parameter | Batch Synthesis | Flow Chemistry |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, due to high surface area-to-volume ratio |

| Safety | Potential for thermal runaway in exothermic reactions | Enhanced safety, better control over reaction conditions |

| Scalability | Often requires re-optimization | More straightforward scalability |

| Process Control | Less precise control over reaction parameters | Precise control over temperature, pressure, and residence time |

Detailed Mechanistic Elucidation of Underexplored Reactions

A thorough understanding of the reaction mechanisms is crucial for optimizing synthetic routes and developing new catalytic systems. While the general mechanisms of reactions like the Buchwald-Hartwig amination are well-established, the specific influence of the fluoro and methoxy (B1213986) substituents on the aniline ring of this compound warrants detailed investigation. youtube.comyoutube.com

Future research could employ kinetic studies, in-situ spectroscopic techniques (such as NMR and IR spectroscopy), and isotopic labeling to probe the elementary steps of the catalytic cycle. For instance, understanding how the electronic properties of the substituted aniline affect the rates of oxidative addition, ligand exchange, and reductive elimination in a palladium-catalyzed cycle can lead to the rational design of more efficient catalysts. wiley.com DFT studies can also provide valuable insights into the transition states and intermediates involved in the reaction pathway. acs.org

Advanced Computational Modeling for Property Prediction

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the physicochemical properties and reactivity of molecules like this compound. nih.gov Future research can leverage advanced computational models to:

Predict spectroscopic properties: Calculating NMR and IR spectra can aid in the characterization and identification of the compound and its derivatives.

Elucidate reaction mechanisms: As mentioned previously, DFT can be used to map out the energy profiles of reaction pathways, identify key intermediates and transition states, and explain the origins of selectivity. acs.org

Predict molecular properties: Properties such as bond dissociation energies, ionization potentials, and electron affinities can be calculated to understand the compound's stability and potential for further chemical transformations. The effect of substituents on electronic structure and charge transfer can be systematically investigated. chemrevlett.com

Expanding the Scope of Derivatization for Specific Research Applications

The structure of this compound offers several sites for derivatization, allowing for the synthesis of a library of related compounds with potentially diverse properties and applications.

Modification of the aniline ring: The aromatic ring of the aniline moiety can be further functionalized through electrophilic aromatic substitution reactions. The directing effects of the methoxy and amino groups will influence the position of substitution.

Modification of the benzyl group: The benzyl ring can also be substituted to explore the electronic and steric effects on the molecule's properties.

Derivatization of the secondary amine: The nitrogen atom can be acylated, alkylated, or incorporated into heterocyclic structures, opening up a vast chemical space for exploration. The synthesis of substituted benzyl nitrofuranyl amides has demonstrated the utility of such derivatization strategies in medicinal chemistry. nih.gov

Through systematic derivatization, new molecules with tailored electronic, optical, or biological properties can be designed and synthesized for specific research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.